molecular formula C10H16O B13315524 2-(Pent-4-yn-1-yl)cyclopentan-1-ol

2-(Pent-4-yn-1-yl)cyclopentan-1-ol

Cat. No.: B13315524
M. Wt: 152.23 g/mol
InChI Key: BOGIEHVZSIHMPF-UHFFFAOYSA-N
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Description

2-(Pent-4-yn-1-yl)cyclopentan-1-ol is an organic compound with the molecular formula C10H16O It is characterized by a cyclopentane ring substituted with a hydroxyl group and a pent-4-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-yn-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with pent-4-yn-1-ol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the carbonyl group of cyclopentanone. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-yn-1-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(Pent-4-yn-1-yl)cyclopentanone.

    Reduction: Formation of 2-(Pent-4-en-1-yl)cyclopentan-1-ol or 2-(Pentyl)cyclopentan-1-ol.

    Substitution: Formation of 2-(Pent-4-yn-1-yl)cyclopentyl chloride or bromide.

Scientific Research Applications

2-(Pent-4-yn-1-yl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pent-4-yn-1-yl)cyclopentan-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the alkyne group is hydrogenated to form an alkene or alkane. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyn-1-ol: Similar structure but lacks the cyclopentane ring.

    Cyclopentanol: Contains a cyclopentane ring with a hydroxyl group but lacks the pent-4-yn-1-yl group.

    2-Cyclopenten-1-ol: Contains a cyclopentene ring with a hydroxyl group.

Uniqueness

2-(Pent-4-yn-1-yl)cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and a pent-4-yn-1-yl group

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-pent-4-ynylcyclopentan-1-ol

InChI

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h1,9-11H,3-8H2

InChI Key

BOGIEHVZSIHMPF-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1CCCC1O

Origin of Product

United States

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